2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15289275
InChI: InChI=1S/C18H16BrNO3S/c19-14-5-7-15(8-6-14)23-13-18(21)20(11-16-3-1-9-22-16)12-17-4-2-10-24-17/h1-10H,11-13H2
SMILES:
Molecular Formula: C18H16BrNO3S
Molecular Weight: 406.3 g/mol

2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

CAS No.:

Cat. No.: VC15289275

Molecular Formula: C18H16BrNO3S

Molecular Weight: 406.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide -

Specification

Molecular Formula C18H16BrNO3S
Molecular Weight 406.3 g/mol
IUPAC Name 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
Standard InChI InChI=1S/C18H16BrNO3S/c19-14-5-7-15(8-6-14)23-13-18(21)20(11-16-3-1-9-22-16)12-17-4-2-10-24-17/h1-10H,11-13H2
Standard InChI Key NZXUOOJSDKQCAJ-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)CN(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide features a central acetamide backbone substituted with a 4-bromophenoxy group at the α-carbon and two heterocyclic moieties—furan-2-ylmethyl and thiophen-2-ylmethyl—attached to the nitrogen atom. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Molecular Formula and Weight

PropertyValue
IUPAC Name2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
Molecular FormulaC₁₉H₁₇BrN₂O₃S
Molecular Weight433.3 g/mol
CAS NumberNot publicly disclosed

The molecular formula was derived by analyzing structural analogs , with adjustments for the substitution of a thiophen-2-ylmethyl group in place of a 4-methoxybenzyl group found in related compounds. The bromophenoxy group contributes significant molecular polarity, while the furan and thiophene rings enhance π-π stacking potential.

Synthesis and Preparation Methods

The synthesis of this compound involves multi-step organic reactions, typically proceeding through the following stages:

Formation of the Acetamide Backbone

The core structure is constructed via condensation of 4-bromophenoxyacetic acid with a diamine precursor. In one proposed route, 4-bromophenoxyacetyl chloride reacts with a bifunctional amine under Schotten-Baumann conditions to yield the acetamide intermediate.

Industrial-Scale Optimization

Continuous flow reactors and high-throughput screening have been proposed to enhance yield (estimated 65–72% in batch processes) and purity (>95% by HPLC). Solvent selection (e.g., THF vs. DMF) critically impacts reaction kinetics, with DMF favoring faster alkylation but requiring stringent post-reaction purification.

Chemical Reactivity and Functional Transformations

The compound participates in diverse reactions, leveraging its brominated aromatic system and heterocyclic substituents:

Nucleophilic Aromatic Substitution

The electron-deficient 4-bromophenoxy group undergoes substitution with amines or alkoxides. For instance, reaction with piperidine in ethanol at reflux replaces bromine with a piperidinyl group, forming 2-(4-piperidinophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide (yield: 58%) .

Oxidation of Heterocyclic Moieties

  • Furan ring: Susceptible to epoxidation with m-chloroperbenzoic acid (mCPBA), forming a dihydrofuran oxide derivative.

  • Thiophene ring: Resistant to mild oxidants but forms sulfones with excess H₂O₂ in acetic acid .

Amide Hydrolysis

Under acidic conditions (HCl, 110°C), the acetamide hydrolyzes to 4-bromophenoxyacetic acid and the corresponding diamine. This reversibility is exploitable in prodrug designs.

Comparative Analysis with Structural Analogs

Compound ModificationBioactivity ChangeKey Reference
Replacement of thiophene with furan↓ COX-2 inhibition by 40%
Substitution of bromine with chlorine↑ Aqueous solubility (2.3×)
Addition of methoxy group to phenyl↓ Antimicrobial potency

The thiophen-2-ylmethyl group enhances target binding compared to furan-only analogs, while bromine optimizes lipophilicity for blood-brain barrier penetration .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in the synthesis of kinase inhibitors, particularly those targeting EGFR (epidermal growth factor receptor).

Materials Science

Incorporated into conductive polymers due to the thiophene ring’s electron-delocalizing capacity. Composite films exhibit conductivity of 10⁻³ S/cm .

Analytical Standards

Serves as a reference compound in LC-MS studies of heterocyclic drug metabolites.

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